molecular formula C25H29NO2 B1193658 1-Pentyl-3-(4-methoxybenzoyl)indole CAS No. 1345966-78-0

1-Pentyl-3-(4-methoxybenzoyl)indole

Cat. No. B1193658
M. Wt: 375.51
InChI Key: BSQFBMXCQIKYNI-UHFFFAOYSA-N

Description

Synthesis Analysis

The synthesis of 1-Pentyl-3-(4-methoxybenzoyl)indole and its analogs typically involves multi-step chemical reactions, starting from basic indole scaffolds and incorporating the pentyl and 4-methoxybenzoyl groups through various synthetic strategies. A related compound, 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole (BPR0L075), has been synthesized as a potent inhibitor of tubulin polymerization, showcasing the methodological approaches that can be applied to 1-Pentyl-3-(4-methoxybenzoyl)indole (Ty et al., 2008).

Molecular Structure Analysis

Structural analysis of 1-Pentyl-3-(4-methoxybenzoyl)indole and related compounds has been conducted using various techniques such as FTIR, UV–Vis, and NMR spectroscopy, along with X-ray diffraction methods. These studies provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of the compound. For example, JWH-081, a cannabinoid with a similar structure, has been analyzed to reveal its optimized geometries using the density functional theory (DFT) method (Nycz et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 1-Pentyl-3-(4-methoxybenzoyl)indole involves reactions typical of indole derivatives, such as electrophilic substitutions, which are influenced by the electron-donating methoxy group and the electron-withdrawing benzoyl group. These substituents impact the compound's interaction with other chemicals, including its metabolic transformation. Metabolites of similar compounds have been identified, highlighting the types of chemical transformations these molecules can undergo (Kavanagh et al., 2012).

Scientific Research Applications

  • Identification of Metabolites in Drug Intoxication Cases : RCS-4 metabolites were identified in urine samples from individuals admitted to hospitals with symptoms of drug intoxication. The metabolites indicated processes such as aromatic monohydroxylation, dihydroxylation, and O-demethylation. The parent compound was not detected in these cases, highlighting the importance of understanding its metabolism for forensic and clinical toxicology (Kavanagh et al., 2012).

  • Analysis of Synthetic Cannabinoids : The compound has been analyzed as part of the study of synthetic cannabinoids. In particular, the regioisomeric 1-n-pentyl-3-(methoxybenzoyl)indoles and 1-n-pentyl-3-(methylbenzoyl)indoles represent potential designer modifications in this drug category. This study focused on developing analytical methods for differentiating these regioisomers (Abdel-Hay et al., 2015).

  • Detection in Seized Drug Samples : RCS-4 has been identified in seized drug samples, indicative of its use as a recreational drug. The studies often focus on the identification and structure elucidation of such compounds using various analytical methods (Jankovics et al., 2012).

  • Structure-Activity Relationships : Research has been conducted to understand the structure-activity relationships of RCS-4 and its analogues at human cannabinoid receptors. This is crucial for understanding the pharmacological effects and potential risks associated with these substances (Banister et al., 2015).

  • Genotoxic Properties : Studies have also explored the genotoxic properties of RCS-4, investigating its potential to cause DNA damage. This is important for assessing the long-term risks of exposure to these substances (Ferk et al., 2016).

properties

IUPAC Name

(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCYJKDWRUIFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158820
Record name RCS-4
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Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL
Record name RCS-4
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-Pentyl-3-(4-methoxybenzoyl)indole

Color/Form

Crystalline solid

CAS RN

1345966-78-0
Record name RCS 4
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Record name RCS-4
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Record name RCS-4
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Record name RCS-4
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Record name RCS-4
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Synthesis routes and methods

Procedure details

The wells of an enhanced binding 96 well polystyrene microtiter plate were coated with IgG fraction of antiserum raised to Immunogen VI, diluted in 10 mM Tris, pH8.5 (125 μl/well). The appropriate antibody coating dilution was determined using standard ELISA checkerboard techniques. The plate was incubated overnight at 4° C., washed 4 times over 10 minutes with Tris buffered saline containing Tween 20 (TBST) and tapped dry. Standard solutions of RCS-4 were prepared in TBST at 0, 0.3125, 0.625, 1.25, 2.5, 5, 10 and 20 ng/ml, and 50 μl of each was added to the appropriate wells (see FIG. 1). 75 μl of conjugate (appropriate hapten-HRP) diluted in Tris buffer (pH 7.2) containing EDTA, D-mannitol, sucrose, thimerosal and BSA, was added to each of the wells. The appropriate dilution of conjugate was also determined using standard ELISA checkerboard techniques. The plate was incubated at 25° C. for 1 hour. Excess unbound conjugate was removed by washing 6 times over a 10 minute period with TBST. 125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate that was then incubated for 20 minutes in the dark at room temperature. The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well. The absorbance was then measured at 450 nm using a microtiter plate reader. The data are inputted to a computer program called ‘KC Junior’. It is a 4 parameter fit curve and allow the calculation of concentrations between the standard runs. This program is used to calculate the IC50s by dividing the 0 ng/ml OD value by 2 and obtaining the concentration value from the curve for this OD. The data generated in the assay and inputted to a computer program called ‘KC Junior’ are presented in Table 3.
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Citations

For This Compound
38
Citations
Y Park, C Lee, H Lee, J Pyo, J Jo, J Lee, H Choi… - Forensic …, 2013 - Springer
Two unknown cannabimimetic compounds were detected in a seized herbal mixture after gas chromatography–mass spectrometry (GC–MS) screening. To elucidate the chemical …
Number of citations: 41 link.springer.com
KM Abdel-Hay, J De Ruiter, F Smith… - … of Pharmaceutical and …, 2016 - Elsevier
The six regioisomeric 1-pentyl-3-dimethoxybenzoylindoles can be differentiated by a combination of EI-MS and FT-IR spectra. The six regioisomeric 1-n-pentyl-3-(dimethoxybenzoyl)-…
Number of citations: 18 www.sciencedirect.com
KMAHJ DeRuiter, F Smith - Federal Register, 2016 - academia.edu
The six regioisomeric 1-pentyl-3-dimethoxybenzoylindoles can be differentiated by a combination of EI-MS and FT-IR spectra. The six regioisomeric 1-n-pentyl-3-(dimethoxybenzoyl)-…
Number of citations: 0 www.academia.edu
J DeRuiter, A Thaxton-Weissenfluh… - Journal of …, 2017 - ingentaconnect.com
A series of 1-pentyl-3-(dimethoxybenzoyl)indoles were prepared and their relative receptor binding evaluated using the Tango assay with transfected HTLA cells. Affinity (pEC50) and …
Number of citations: 1 www.ingentaconnect.com
A Thaxton-Weissenfluh, TS Belal… - Journal of …, 2018 - academic.oup.com
The indole ring regioisomeric methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles represent indole ring-substituted analogs of the synthetic cannabinoid JWH-018. The electron ionization mass …
Number of citations: 3 academic.oup.com
RAF Couch, H Madhavaram - Drug testing and analysis, 2012 - Wiley Online Library
A smokeable product called Kronic, is legally available, sold under five product names, and marketed in New Zealand as containing natural extracts. Two such products called …
V Shevyrin, V Melkozerov, A Nevero, O Eltsov… - Forensic Science …, 2013 - Elsevier
By means of gas chromatography with mass spectrometry detector (GC–MS), liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance spectroscopy (NMR)…
Number of citations: 55 www.sciencedirect.com
MR Meyer - Archives of toxicology, 2016 - Springer
This review article covers English-written and PubMed-listed review articles and original studies published between January 2015 and April 2016 dealing with the toxicodynamics and …
Number of citations: 81 link.springer.com
M Dei Cas, E Casagni, S Arnoldi, V Gambaro… - Forensic Science …, 2019 - Elsevier
A screening method for the separation and identification of more than fifty NPS is proposed. The method is based on fast gas-chromatography/time of flight mass spectrometry (FAST-GC/…
Number of citations: 14 www.sciencedirect.com
GM Beebe - 2009 - 170.94.37.152
Pursuant to the provisions of Arkansas Code Annotated § 5-64-201 and § 5-64-216 of the laws of the State of Arkansas, the Director of the Arkansas Department of Health or duly …
Number of citations: 10 170.94.37.152

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